molecular formula C10H15BrO4 B8568020 Propanedioic acid, (2-bromo-1-methylethylidene)-, diethyl ester CAS No. 13830-91-6

Propanedioic acid, (2-bromo-1-methylethylidene)-, diethyl ester

Cat. No. B8568020
Key on ui cas rn: 13830-91-6
M. Wt: 279.13 g/mol
InChI Key: ZWHRRZZDWJIKCY-UHFFFAOYSA-N
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Patent
US07393855B2

Procedure details

Compound 5 (43.4 g, 0.156 mol) from Example 1 was added to a vigorously stirred refluxing solution of potassium tert-butoxide (17.5 g, 0.156 mol) in tert-butyl alcohol (500 mL) under nitrogen. The stirring was continued for 15 min. and the mixture was immediately cooled in an ice bath. Acetic acid was then added, the solid portion was filtered off and thoroughly washed with ether. The filtrate was concentrated in vacuo, diluted with ether and the organic layer was washed several times with water. After drying with magnesium sulfate, the solution was evaporated in vacuo and the residue was distilled, bp. 99-93° C./0.3 torr, yield 14.8 g (47%) of a 1:1 mixture of 4+6. This mixture was chromatographed on a silica gel column using first hexanes-ether (40:1) and then (20:1) to give product 6 (7.3 g, 23%) as a colorless liquid.
Quantity
43.4 g
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
23%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3](=[C:5]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH3:4].CC(C)([O-])C.[K+].C(O)(=O)C>C(O)(C)(C)C>[CH2:2]=[C:3]1[CH2:4][C:5]1([C:11]([O:13][CH2:14][CH3:15])=[O:12])[C:6]([O:8][CH2:9][CH3:10])=[O:7] |f:1.2|

Inputs

Step One
Name
Quantity
43.4 g
Type
reactant
Smiles
BrCC(C)=C(C(=O)OCC)C(=O)OCC
Step Two
Name
Quantity
17.5 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
a vigorously stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was immediately cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
the solid portion was filtered off
WASH
Type
WASH
Details
thoroughly washed with ether
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with ether
WASH
Type
WASH
Details
the organic layer was washed several times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solution was evaporated in vacuo
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled
ADDITION
Type
ADDITION
Details
bp. 99-93° C./0.3 torr, yield 14.8 g (47%) of a 1:1 mixture of 4+6
CUSTOM
Type
CUSTOM
Details
This mixture was chromatographed on a silica gel column

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C=C1C(C1)(C(=O)OCC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 7.3 g
YIELD: PERCENTYIELD 23%
YIELD: CALCULATEDPERCENTYIELD 23.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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